Caspofungin (m0)
Description
Origin and Fermentation Biotechnology of Caspofungin
Caspofungin is a derivative of a naturally occurring compound, pneumocandin B0. nih.govresearchgate.net Pneumocandin B0 is a secondary metabolite produced through the fermentation of the filamentous fungus Glarea lozoyensis. nih.govtandfonline.comnih.gov This fungus was first isolated in 1985 from a water sample collected in Madrid, Spain. tandfonline.comresearchgate.net Initially identified as Zalerion arboricola, it was later reclassified as a new genus and species, Glarea lozoyensis, based on morphological and molecular data. tandfonline.com
The industrial production of caspofungin relies on the fermentation of G. lozoyensis to yield pneumocandin B0, which is then chemically modified to create the final drug. nih.govwikipedia.org Significant research has been dedicated to optimizing the fermentation process to increase the titer of pneumocandin B0, making it commercially viable. nih.govresearchgate.net This has included the development of mutant strains of G. lozoyensis with improved production capabilities. researchgate.netnih.gov For instance, the industrial strain G. lozoyensis ATCC 74030 was developed through chemical mutagenesis to enhance pneumocandin B0 output. nih.gov More recently, advanced genetic tools like CRISPR/Cas9 have been employed to engineer G. lozoyensis strains, further improving the efficiency of pneumocandin B0 production by, for example, eliminating the production of related byproducts like pneumocandin C0. acs.org
Table 1: Key Milestones in the Origin and Fermentation of Caspofungin
| Year | Milestone | Reference |
| 1985 | Isolation of the pneumocandin-producing fungus, later named Glarea lozoyensis, from a water sample in Spain. | tandfonline.comresearchgate.net |
| 1992 | Development of the industrial strain G. lozoyensis ATCC 74030 through chemical mutagenesis for enhanced pneumocandin B0 production. | nih.gov |
| 1999 | The producing fungus is described as a new anamorphic genus and species, Glarea lozoyensis. | tandfonline.com |
| 2001 | Caspofungin, a semi-synthetic derivative of pneumocandin B0, is approved by the FDA. | nih.gov |
| 2020 | Application of CRISPR/Cas9 gene editing to manipulate G. lozoyensis for improved pneumocandin B0 production. | acs.org |
Classification within Echinocandin Antifungal Agents
Caspofungin is a prominent member of the echinocandin class of antifungal drugs. numberanalytics.comwikipedia.org This class is characterized by its unique mode of action: the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase. oup.comnih.gov This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential polymer that provides structural integrity to the fungal cell wall. oup.compatsnap.com As mammalian cells lack this component, echinocandins exhibit selective toxicity against fungal pathogens. oup.compatsnap.com
The echinocandins are often referred to as the "penicillin of antifungals" due to this cell wall-specific mechanism, analogous to how penicillin targets bacterial cell walls. wikipedia.org Structurally, echinocandins are cyclic lipopeptides, consisting of a cyclic hexapeptide core linked to a lipophilic N-acyl side chain. nih.govwikipedia.org
Other members of the echinocandin class include micafungin (B1204384) and anidulafungin. wikipedia.org While they share the same core mechanism of action, there are structural differences between them. For instance, the precursor for caspofungin, pneumocandin B0, has a 10,12-dimethylmyristic acid side chain. nih.gov In contrast, the precursor for anidulafungin, echinocandin B, has a linoleic acid side chain. nih.gov These structural variations can influence their antifungal spectrum and pharmacokinetic properties. wikipedia.org
Table 2: Comparison of Clinically Used Echinocandins
| Feature | Caspofungin | Micafungin | Anidulafungin |
| Natural Precursor | Pneumocandin B0 | FR901379 | Echinocandin B |
| Producing Organism | Glarea lozoyensis | Coleophoma empetri | Aspergillus nidulans |
| Core Structure | Cyclic hexapeptide | Cyclic hexapeptide | Cyclic hexapeptide |
| Primary Mechanism | Inhibition of β-(1,3)-D-glucan synthase | Inhibition of β-(1,3)-D-glucan synthase | Inhibition of β-(1,3)-D-glucan synthase |
Caspofungin demonstrates fungicidal activity against most Candida species and fungistatic activity against Aspergillus species. nih.govpatsnap.com Higher minimum inhibitory concentrations (MICs) have been noted for some species like C. parapsilosis and C. guilliermondii. wikipedia.org
Structure
2D Structure
Properties
CAS No. |
314080-31-4 |
|---|---|
Molecular Formula |
C50H82N8O16 |
Molecular Weight |
1051.2 g/mol |
IUPAC Name |
(2S,4R)-N-[(2S,3R)-1-[(2S,4R)-2-[[(2S,3S,4S)-1-[[(2S,3R)-5-amino-1-[(2S,3S)-2-carbamoyl-3-hydroxypyrrolidin-1-yl]-3-hydroxy-1-oxopentan-2-yl]amino]-3,4-dihydroxy-4-(4-hydroxyphenyl)-1-oxobutan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]-1-[(10R,12S)-10,12-dimethyltetradecanoyl]-4,5-dihydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H82N8O16/c1-5-26(2)22-27(3)12-10-8-6-7-9-11-13-37(65)58-33(24-36(64)48(58)72)46(70)53-38(28(4)59)49(73)57-25-31(61)23-32(57)45(69)55-40(43(67)42(66)29-14-16-30(60)17-15-29)47(71)54-39(34(62)18-20-51)50(74)56-21-19-35(63)41(56)44(52)68/h14-17,26-28,31-36,38-43,48,59-64,66-67,72H,5-13,18-25,51H2,1-4H3,(H2,52,68)(H,53,70)(H,54,71)(H,55,69)/t26-,27+,28+,31+,32-,33-,34+,35-,36+,38-,39-,40-,41-,42-,43-,48?/m0/s1 |
InChI Key |
UWUIBWNWWAICHW-YORXCANGSA-N |
Isomeric SMILES |
CC[C@H](C)C[C@H](C)CCCCCCCCC(=O)N1[C@@H](C[C@H](C1O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H]([C@@H]([C@H](C3=CC=C(C=C3)O)O)O)C(=O)N[C@@H]([C@@H](CCN)O)C(=O)N4CC[C@@H]([C@H]4C(=O)N)O)O |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)N1C(CC(C1O)O)C(=O)NC(C(C)O)C(=O)N2CC(CC2C(=O)NC(C(C(C3=CC=C(C=C3)O)O)O)C(=O)NC(C(CCN)O)C(=O)N4CCC(C4C(=O)N)O)O |
Origin of Product |
United States |
Mechanistic Elucidation of Caspofungin S Antifungal Action
Inhibition of Fungal β-(1,3)-D-Glucan Synthase
The primary molecular target of caspofungin is the enzyme β-(1,3)-D-glucan synthase. patsnap.comnih.govminervamedica.it This enzyme is integral to the synthesis of β-(1,3)-D-glucan, a fundamental polysaccharide that constitutes a major structural component of the cell wall in many pathogenic fungi. oup.compatsnap.comminervamedica.it Caspofungin exerts its effect through non-competitive inhibition of this enzyme, meaning it binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and preventing it from synthesizing the glucan polymer. oup.comnih.gov This inhibition disrupts the formation of the β-(1,3)-D-glucan chains that are essential for maintaining the structural integrity of the fungal cell wall. oup.commdpi.com
Specificity of Fks Subunit Targeting in β-(1,3)-D-Glucan Synthase Complex
The β-(1,3)-D-glucan synthase enzyme is a complex composed of a catalytic subunit, known as Fks, and a regulatory subunit. oup.comamazonaws.com Caspofungin specifically targets the Fks subunit of this complex. patsnap.comamazonaws.combiorxiv.org Research has identified that caspofungin binds to the Fks1p subunit, disrupting its function and halting the polymerization of glucose into β-(1,3)-D-glucan. patsnap.comacs.org This highly specific interaction with the Fks subunit is a key determinant of caspofungin's antifungal activity. patsnap.combiorxiv.org Mutations within the FKS gene, which encodes the Fks subunit, can lead to reduced susceptibility to caspofungin, further highlighting the critical role of this subunit in the drug's mechanism of action. minervamedica.itamazonaws.com
Consequences for Fungal Cell Wall Integrity and Biosynthesis
The inhibition of β-(1,3)-D-glucan synthesis has profound and detrimental consequences for the fungal cell. The fungal cell wall is a dynamic structure that provides osmotic protection and maintains cell shape. oup.comresearchgate.net By blocking the production of β-(1,3)-D-glucan, caspofungin severely compromises the integrity of the cell wall. patsnap.comtoku-e.com This leads to a weakened cell wall that is unable to withstand the internal osmotic pressure, resulting in cell lysis and death in susceptible fungi. oup.compatsnap.com The disruption of cell wall biosynthesis also leads to morphological abnormalities, particularly at the sites of active growth such as hyphal tips in filamentous fungi. oup.com In response to the stress induced by caspofungin, some fungi may trigger compensatory mechanisms, such as an increase in chitin (B13524) synthesis, in an attempt to maintain cell wall integrity. nih.govnih.gov
Differential Antifungal Efficacy across Fungal Species
Caspofungin exhibits a varied spectrum of activity against different fungal pathogens, a characteristic that is directly linked to its mechanism of action and the specific biology of the target organism.
Fungicidal Activity against Candida Species
Against most species of Candida, including those resistant to other antifungal agents like azoles and amphotericin B, caspofungin demonstrates fungicidal activity. oup.compatsnap.comnih.gov This means that it directly kills the fungal cells. The robust fungicidal effect is attributed to the critical dependence of Candida species on β-(1,3)-D-glucan for maintaining their cell wall structure. nih.govoup.com The inhibition of its synthesis leads to catastrophic cell wall failure and subsequent cell death. patsnap.comwikipedia.org
Table 1: In Vitro Activity of Caspofungin against Candida Species
| Candida Species | MIC90 (µg/mL) | Activity |
|---|---|---|
| Candida albicans | 0.25 | Fungicidal |
| Candida glabrata | 1.0 | Fungicidal |
| Candida tropicalis | 1.0 | Fungicidal |
| Candida parapsilosis | >2.0 | Less Susceptible |
| Candida krusei | 1.0 | Fungicidal |
Data sourced from multiple in vitro studies. oup.comoup.com MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Fungistatic Activity against Aspergillus Species
Table 2: In Vitro Activity of Caspofungin against Aspergillus Species
| Aspergillus Species | MEC (µg/mL) | Activity |
|---|---|---|
| Aspergillus fumigatus | <0.5 | Fungistatic |
| Aspergillus flavus | <0.5 | Fungistatic |
| Aspergillus niger | <0.5 | Fungistatic |
| Aspergillus terreus | <0.5 | Fungistatic |
Data sourced from multiple in vitro studies. oup.comreviberoammicol.com MEC (Minimum Effective Concentration) is often used for echinocandins against molds and represents the lowest concentration that produces abnormal, compact hyphal growth.
Molecular and Cellular Responses to Caspofungin Exposure
Fungal Cell Wall Stress Signaling Pathways Activation
Exposure to Caspofungin activates several conserved signaling cascades, primarily the cell wall integrity (CWI) pathway, which is crucial for orchestrating the adaptive response to cell wall damage. nih.govplos.orgplos.org In fungi such as Saccharomyces cerevisiae and Candida albicans, this response is rapid and involves the induction of a suite of genes responsible for cell wall repair and maintenance. nih.govplos.org The activation of these pathways is a key determinant of the fungus's ability to tolerate the drug. asm.orgnih.gov In Aspergillus fumigatus, both the CWI and the high osmolarity-glycerol (HOG) signaling pathways are activated in response to Caspofungin and are linked to the paradoxical effect observed with this drug. plos.org
The Protein Kinase C (PKC) cell integrity pathway is a central signaling cascade that responds to conditions jeopardizing cell wall stability. nih.gov Caspofungin-induced cell wall damage serves as a potent activator of this pathway. nih.govasm.org Studies in S. cerevisiae have shown that Caspofungin treatment rapidly induces genes associated with the PKC pathway. nih.govnih.gov Fungal cells lacking key components of this pathway, such as Pkc1p, Bck1, and Slt2, exhibit significant hypersensitivity to Caspofungin, underscoring the pathway's critical role in drug tolerance. asm.orgnih.gov The activation of the PKC pathway is a conserved response, also observed in pathogenic fungi like C. albicans and Cryptococcus neoformans. nih.gov
The initiation of the CWI signaling cascade in response to Caspofungin relies on cell surface sensors that detect perturbations in the cell wall. nih.gov In S. cerevisiae, Wsc1p has been identified as a dedicated sensor for Caspofungin-induced stress. nih.govnih.gov Unlike other sensors such as Wsc2-4p and Mid2p, Wsc1p is essential for detecting the specific damage caused by Caspofungin and launching the protective salvage response. nih.govnih.gov Wsc1p is a plasma membrane protein that localizes to sites of new cell surface growth. molbiolcell.orgmolbiolcell.org This polarized localization is crucial for its function in countering the stress triggered by the inhibition of glucan synthase. molbiolcell.orgmolbiolcell.org The protein acts as a mechanosensor, translating the physical stress on the cell wall into an intracellular signal. nih.govresearchgate.net
Upon activation by upstream sensors like Wsc1p, the signal is transduced through a conserved mitogen-activated protein kinase (MAPK) cascade. nih.govresearchgate.net The terminal MAPK of the CWI pathway is Slt2p (or its homolog Mkc1p in C. albicans). nih.govoup.com Caspofungin exposure leads to the rapid phosphorylation and activation of Slt2p. nih.govresearchgate.net This activation is a critical step, as Slt2p then orchestrates the subsequent transcriptional response. nih.gov Mutants lacking SLT2 are highly sensitive to Caspofungin, confirming its central role in mediating tolerance. asm.orgnih.govfrontiersin.org The activation of Slt2p is not only a response to cell wall damaging agents but is also connected to other stress pathways, indicating a complex signaling network. asm.orgmolbiolcell.org
Activated Slt2p kinase moves into the nucleus and modulates the activity of transcription factors, most notably Rlm1p in S. cerevisiae. asm.orgnih.gov This leads to the transcriptional upregulation of a specific set of genes required for cell wall maintenance and remodeling. nih.govplos.org These genes include those encoding cell wall proteins, enzymes for polysaccharide synthesis, and other components necessary to repair the damaged wall. plos.orgmdpi.com In C. albicans, the transcription factor Cas5, which does not have a direct ortholog in S. cerevisiae, plays a major role in governing the expression of many CWI genes in response to Caspofungin. plos.orgmdpi.com This transcriptional reprogramming is a crucial part of the cell's strategy to fortify its primary defense structure against the effects of Caspofungin. mdpi.com
Table 1: Key Proteins in the Pkc Cell Integrity Pathway Activated by Caspofungin
| Protein | Organism(s) | Function | Reference(s) |
|---|---|---|---|
| Wsc1p | S. cerevisiae | Cell surface stress sensor | nih.gov, nih.gov, molbiolcell.org |
| Pkc1p | S. cerevisiae, C. albicans | Protein Kinase C, central pathway component | nih.gov, researchgate.net |
| Bck1 | S. cerevisiae, C. albicans | MAPKKK in the signaling cascade | nih.gov, asm.org |
| Slt2p/Mkc1p | S. cerevisiae, C. albicans | Terminal MAPK, key signal transducer | nih.gov, asm.org, oup.com |
| Rlm1p | S. cerevisiae | Transcription factor, regulates gene expression | nih.gov, asm.org |
| Cas5 | C. albicans | Transcription factor, regulates CWI genes | plos.org, mdpi.com |
The calcineurin signaling pathway, a Ca²⁺-dependent cascade, also plays a significant role in the fungal response to Caspofungin. asm.orgnih.gov This pathway operates in parallel and often in conjunction with the PKC-CWI pathway. asm.orgasm.org Inhibition of calcineurin with drugs like FK506 or cyclosporine enhances the activity of Caspofungin, indicating that a functional calcineurin pathway contributes to drug tolerance. asm.orgasm.orgoup.com In A. fumigatus, Caspofungin treatment triggers an increase in cytosolic free Ca²⁺, which in turn activates calcineurin signaling. unil.ch This activation is crucial for the paradoxical growth effect observed at high Caspofungin concentrations. unil.ch The calcineurin pathway, through its downstream transcription factor CrzA (in A. fumigatus) or Crz1 (in C. albicans), regulates the expression of genes involved in cell wall synthesis, including chitin (B13524) synthases. asm.orgunil.chexeter.ac.uk There is evidence of crosstalk, where the calcineurin pathway can modulate the CWI pathway to prevent the detrimental overproduction of chitin. nih.gov
A hallmark of the fungal compensatory response to Caspofungin-induced β-glucan depletion is the significant upregulation of chitin synthesis. asm.orgoup.comnih.gov Chitin, another critical structural polysaccharide, is deposited in the cell wall to provide structural reinforcement and maintain integrity. asm.orgsemanticscholar.org This increase in chitin content is a widespread salvage mechanism observed in various fungal species, including C. albicans and A. fumigatus. asm.orgnih.gov The upregulation is mediated by the coordinated action of the PKC, HOG, and calcineurin signaling pathways, which converge to increase the expression of chitin synthase (CHS) genes. asm.orgnih.govresearchgate.net This adaptive response can reduce the susceptibility of the fungus to Caspofungin and is strongly associated with the "paradoxical effect," where fungal growth resumes at high, typically lethal, concentrations of the drug. asm.orgexeter.ac.ukoup.com Inhibiting chitin synthesis eliminates this paradoxical growth, highlighting its importance as a survival strategy. asm.orgoup.comresearchgate.net
Table 2: Signaling Pathways and Their Role in Caspofungin Response
| Signaling Pathway | Key Mediators | Primary Consequence of Activation | Reference(s) |
|---|---|---|---|
| PKC Cell Integrity | Wsc1p, Pkc1p, Slt2p/Mkc1p | Activation of cell wall remodeling genes | nih.gov, asm.org, nih.gov |
| Calcineurin | Ca²⁺, Calcineurin (CnaA/Cnb1), Crz1/CrzA | Upregulation of chitin synthesis, modulation of CWI pathway | unil.ch, oup.com, nih.gov |
| High Osmolarity Glycerol (B35011) (HOG) | Hog1 | Contributes to chitin synthesis upregulation | asm.org, plos.org, nih.gov |
Activation of the Protein Kinase C (Pkc) Cell Integrity Pathway.
Compensatory Mechanisms and Tolerance Phenotypes
Upon exposure to caspofungin and the subsequent inhibition of β-(1,3)-D-glucan synthesis, fungal cells activate a complex network of stress responses aimed at mitigating cell wall damage and ensuring survival. These compensatory mechanisms can lead to tolerance, a phenotype characterized by the ability of a microorganism to survive, and sometimes grow, in the presence of an antifungal agent to which it is susceptible. nih.govmdpi.com
A primary and highly conserved compensatory response is the remodeling of the cell wall architecture. nih.gov Treatment with caspofungin triggers a significant and compensatory increase in the synthesis and deposition of chitin, a key structural polysaccharide, in the cell wall. nih.govnih.gov This phenomenon has been observed in vitro and in vivo across various species, including Candida albicans, C. tropicalis, C. parapsilosis, and C. guilliermondii. nih.gov The upregulation of chitin serves as a structural reinforcement, partially compensating for the loss of β-glucan integrity. This adaptive response is not a simple, isolated event but is governed by a sophisticated regulatory circuit involving the protein kinase C (PKC) cell wall integrity (CWI) pathway, the calcineurin pathway, the high-osmolarity glycerol (HOG) pathway, and the molecular chaperone Heat Shock Protein 90 (Hsp90). nih.gov
Another manifestation of tolerance is the "caspofungin paradoxical effect" (CPE), which has been documented in several fungal species, notably Aspergillus fumigatus and some Candida species. nih.govmdpi.comescholarship.org CPE is characterized by the attenuated activity of caspofungin at high concentrations, where fungal growth resumes after being inhibited at lower concentrations. mdpi.combiorxiv.org This paradoxical growth is associated with significant cellular changes, including an initial surge in chitin synthesis that replaces the depleted β-1,3-glucan. nih.govmdpi.com The molecular basis of CPE is complex and linked to the activation of stress signaling pathways, particularly the calcineurin and Hsp90 pathways. mdpi.com
Genomic alterations, such as aneuploidy, have also been identified as a mechanism for acquiring caspofungin tolerance. In C. albicans, tolerance can be conferred by the loss of one copy of chromosome 5 (monosomy) or through the formation of an isochromosome containing two copies of the right arm of chromosome 5. mdpi.comasm.orgnih.gov These large-scale genomic changes result in altered expression of numerous genes, leading to cell wall remodeling, including elevated chitin levels, and ultimately, a reduced susceptibility to caspofungin that is independent of mutations in the drug's direct target, Fks1. asm.orgnih.gov
Table 1: Overview of Caspofungin Tolerance Phenotypes
| Tolerance Phenotype | Description | Associated Fungal Species | Key Molecular Features | References |
|---|---|---|---|---|
| Cell Wall Remodeling | Strengthening of the cell wall via increased synthesis of alternative polysaccharides. | Candida albicans, C. tropicalis, C. parapsilosis, C. guilliermondii | Compensatory increase in chitin content. | nih.govnih.gov |
| Paradoxical Effect (CPE) | Renewed or increased fungal growth at high caspofungin concentrations following inhibition at lower concentrations. | Aspergillus fumigatus, Candida albicans | Activation of calcineurin and Hsp90 pathways; initial spike in chitin synthesis. | nih.govmdpi.combiorxiv.org |
| Aneuploidy | Changes in chromosome number leading to altered gene expression and reduced drug susceptibility. | Candida albicans | Monosomy or isochromosome formation of Chromosome 5, leading to cell wall remodeling and elevated chitin. | mdpi.comasm.orgnih.gov |
Genetic Modulators of Caspofungin Susceptibility beyond Direct Target
While mutations in the FKS genes are the primary mechanism of high-level clinical resistance, a wide array of other genes significantly modulates the susceptibility of fungi to caspofungin. These genetic modulators are often components of the compensatory stress response pathways. Large-scale genetic screens in model yeasts like Saccharomyces cerevisiae and pathogenic fungi such as Candida glabrata and Cryptococcus neoformans have been instrumental in identifying these genes. biorxiv.orgoup.comasm.org Disruption of these genes can lead to either hypersensitivity or increased tolerance to caspofungin, highlighting their roles in the cell's intrinsic defense against cell wall stress.
Key pathways and their genetic components that modulate caspofungin susceptibility include:
Cell Wall Integrity (CWI) Pathway : This is a central signaling cascade activated by cell wall stress. researchgate.net It plays a crucial role in coordinating cell wall repair. Consequently, strains lacking core components of this pathway exhibit pronounced sensitivity to caspofungin. Deletions of genes such as PKC1, the MAP kinase kinase BCK1, and the MAP kinase SLT2 (also known as MKC1 in C. albicans) result in hypersensitivity in S. cerevisiae, C. albicans, and C. glabrata. nih.govoup.comasm.org
Calcineurin Signaling Pathway : This calcium-dependent pathway is a critical regulator of caspofungin tolerance. The pharmacological or genetic inhibition of calcineurin acts synergistically with caspofungin. biorxiv.orgasm.org Deletion of genes encoding the catalytic subunit (CNA1) or the regulatory subunit (CNB1) of calcineurin, or its downstream transcription factor CRZ1, renders fungi like C. albicans and C. neoformans highly susceptible to caspofungin and can abolish the paradoxical effect in A. fumigatus. nih.govmdpi.combiorxiv.orgasm.org
Heat Shock Protein 90 (Hsp90) : The molecular chaperone Hsp90 is a master regulator of stress responses. It is required for the stability and function of key client proteins, including components of the calcineurin pathway. nih.govmdpi.com Inhibition of Hsp90 function compromises the cell's ability to mount an effective compensatory response, leading to increased caspofungin susceptibility and the abrogation of paradoxical growth. nih.govmdpi.com
Chitin Biosynthesis and Transport : Given the compensatory increase in chitin, genes involved in its synthesis are critical. In C. neoformans, the chitin synthase CHS3 is required for caspofungin tolerance. biorxiv.org In S. cerevisiae, deletion of several CHS genes also impacts susceptibility. asm.org
Transcriptional and Post-Transcriptional Regulation : A number of transcription factors orchestrate the global gene expression response to caspofungin. In C. albicans, transcription factors such as CAS5, RLM1, and EFG1 are required for the proper induction of cell wall damage response genes, and their deletion leads to hypersensitivity. escholarship.orgasm.org In C. neoformans, the RNA-binding protein Puf4 acts as a post-transcriptional regulator that influences the stability of FKS1 mRNA, thereby modulating drug susceptibility. asm.org
Other Cellular Processes : Genetic screens have implicated a variety of other pathways. These include ergosterol (B1671047) biosynthesis (ERG genes), protein modification, such as palmitoylation (PFA4), and vacuolar protein sorting (VPS genes), indicating that maintaining membrane integrity and proper protein trafficking are also important for tolerating caspofungin-induced stress. biorxiv.orgasm.org In A. fumigatus, a genome-wide association study identified two novel genes, Afu3g13230 and dscP (Afu4g07080), whose deletion resulted in a loss of the caspofungin paradoxical effect, demonstrating their role in this specific tolerance phenotype. nih.gov
Table 2: Selected Genetic Modulators of Caspofungin Susceptibility
| Gene | Function / Pathway | Fungal Species | Phenotype of Mutant/Deletion | References |
|---|---|---|---|---|
| BCK1 | CWI Pathway (MAPKKK) | S. cerevisiae, C. albicans | Increased Sensitivity | nih.govasm.orgasm.org |
| SLT2 / MKC1 | CWI Pathway (MAPK) | S. cerevisiae, C. glabrata, C. albicans | Increased Sensitivity | nih.govoup.com |
| CNB1 | Calcineurin Pathway (Regulatory Subunit) | C. neoformans, C. albicans | Increased Sensitivity | biorxiv.orgasm.org |
| CRZ1 | Calcineurin Pathway (Transcription Factor) | A. fumigatus, C. albicans | Increased Sensitivity / Loss of CPE | mdpi.comasm.org |
| HSP90 | Stress Response Chaperone | A. fumigatus, C. albicans | Increased Sensitivity (via inhibition) | nih.govmdpi.com |
| CHS3 | Chitin Biosynthesis | C. neoformans, S. cerevisiae | Increased Sensitivity | biorxiv.orgasm.org |
| EFG1 | Transcription Factor | C. albicans | Increased Sensitivity | asm.org |
| Puf4 | Post-transcriptional Regulation (RNA-binding) | C. neoformans | Altered Susceptibility | asm.org |
| dscP (Afu4g07080) | Unknown, Phosphatase | A. fumigatus | Loss of Paradoxical Effect (CPE) | nih.gov |
Mechanisms of Antifungal Resistance to Caspofungin
Non-FKS-Mediated Resistance Mechanisms
In addition to the well-defined role of FKS gene mutations, several other cellular mechanisms can contribute to reduced susceptibility to Caspofungin. These non-FKS-mediated pathways often result in a lower level of resistance but can be clinically significant.
Changes in chromosome number, or aneuploidy, have been identified as a mechanism of adaptation to Caspofungin. In Candida albicans, alterations involving chromosome 5 have been specifically linked to increased tolerance to the drug. plos.org These chromosomal alterations can include:
Chromosome 5 Monosomy : The loss of one copy of chromosome 5. plos.org
iso-Ch5R : The formation of an isochromosome consisting of two copies of the right arm of chromosome 5. plos.org
These large-scale genomic changes can lead to altered expression of multiple genes, contributing to a multifactorial resistance phenotype.
Recent research has uncovered a novel mechanism of Caspofungin resistance involving the sphingolipid biosynthesis pathway. nih.govresearchgate.net This mechanism is particularly notable as it can lead to differential susceptibility to various echinocandins.
FEN1 Gene Mutations and Elevated Phytosphingosine (B30862) : Mutations, particularly loss-of-function mutations, in the FEN1 gene, which encodes a fatty acid elongase involved in the early stages of sphingolipid biosynthesis, have been identified in Caspofungin-resistant clinical isolates of C. glabrata. researchgate.netnih.gov These mutations lead to an accumulation of the sphingolipid intermediate, phytosphingosine. nih.govresearchgate.net Elevated intracellular levels of phytosphingosine are associated with reduced binding of Caspofungin to the fungal plasma membrane, thereby decreasing the drug's effectiveness. researchgate.net Interestingly, strains with FEN1 mutations often exhibit reduced susceptibility to Caspofungin while showing increased susceptibility to another echinocandin, micafungin (B1204384). nih.gov This suggests that the fatty acid-like tail of Caspofungin may interact with plasma membrane sphingolipids in a way that is crucial for its activity. researchgate.net
Role of Post-transcriptional Regulation (e.g., Puf4 in Cryptococcus neoformans)
Post-transcriptional regulation of gene expression is a critical mechanism influencing caspofungin susceptibility, particularly in fungi like Cryptococcus neoformans that exhibit intrinsic resistance to echinocandins. asm.orgnih.govresearchgate.net A key player in this regulatory network is the RNA-binding protein Puf4, a member of the pumilio/FBF family. asm.orgnih.govusp.br Puf4 modulates the stability of messenger RNA (mRNA) transcripts for genes involved in cell wall biosynthesis, thereby influencing the cell wall's composition and its response to caspofungin. asm.orgnih.gov
Research has shown that the absence of Puf4 in a C. neoformans puf4Δ mutant leads to increased resistance to caspofungin, while overexpression of the PUF4 gene results in heightened sensitivity. asm.orgnih.gov This suggests that Puf4 typically acts as a negative regulator of caspofungin resistance. researchgate.net The mechanism involves Puf4 binding to specific elements, known as Puf4-binding elements (PBEs), located in the 5' untranslated region of the mRNA for FKS1, the gene encoding the caspofungin target enzyme, β-1,3-glucan synthase. asm.orgnih.govnih.gov This binding appears to positively regulate FKS1 mRNA stability; in the puf4Δ mutant, the FKS1 mRNA is destabilized and less abundant. asm.orgnih.gov
However, the role of Puf4 extends beyond FKS1. It also regulates the abundance of transcripts for other crucial cell wall synthesis genes, including chitin (B13524) synthases (CHS3, CHS4, CHS6), chitin deacetylases (CDA1, CDA2, CDA3), and a β-1,6-glucan synthase (SKN1). asm.orgnih.gov The deletion of PUF4 leads to a destabilization of these transcripts, which paradoxically results in a cell wall with a higher chitin content and reduced β-1,3-glucan. asm.orgusp.brnih.gov This altered cell wall composition, less reliant on the drug's target, is a key contributor to the observed increase in caspofungin resistance. asm.orgnih.govusp.br Interestingly, caspofungin treatment itself has been shown to decrease the expression of both PUF4 transcript and Puf4 protein, suggesting a feedback loop that may contribute to the intrinsic resistance of C. neoformans. asm.orgnih.govresearchgate.net
This complex interplay highlights Puf4 as a master post-transcriptional regulator that fine-tunes cell wall architecture in response to stress, ultimately governing the susceptibility of C. neoformans to caspofungin. usp.brnih.gov
Table 1: Genes Regulated by Puf4 in Cryptococcus neoformans
| Gene | Function | Effect of Puf4 Deletion on mRNA Stability | Consequence for Cell Wall |
|---|---|---|---|
| FKS1 | β-1,3-glucan synthase (Caspofungin target) | Decreased | Reduced β-1,3-glucan |
| CHS3 | Chitin synthase | Modulated | Increased chitin content |
| CHS4 | Chitin synthase | Modulated | Increased chitin content |
| CHS6 | Chitin synthase | Modulated | Increased chitin content |
| CDA1 | Chitin deacetylase | Modulated | Altered chitin structure |
| CDA2 | Chitin deacetylase | Modulated | Altered chitin structure |
| CDA3 | Chitin deacetylase | Modulated | Altered chitin structure |
Cell Wall Remodeling and Chitin Content Modulation
A primary and widespread mechanism of tolerance and resistance to caspofungin involves the dynamic remodeling of the fungal cell wall, characterized by a significant increase in chitin content. nih.govfrontiersin.orgcore.ac.uk This adaptive response is a compensatory mechanism to counteract the inhibition of β-1,3-glucan synthesis, the primary structural polymer targeted by caspofungin. nih.govresearchgate.netfrontiersin.org By increasing the synthesis of chitin, another crucial structural polysaccharide, the fungus reinforces its cell wall, maintaining cellular integrity and viability despite the drug-induced stress. frontiersin.orgresearchgate.net
This phenomenon has been observed across various pathogenic fungi, including Candida species and Aspergillus fumigatus. nih.govfrontiersin.orgcore.ac.ukresearchgate.net In many Candida species, treatment with sub-inhibitory concentrations of caspofungin triggers a compensatory upregulation of chitin synthesis. nih.govcore.ac.uk This response is often mediated by conserved stress-activated signaling pathways, including the protein kinase C (PKC), calcineurin, and high osmolarity glycerol (B35011) (HOG) pathways. nih.gov Activation of these pathways leads to the increased expression of chitin synthase genes. nih.govsemanticscholar.org For instance, in A. fumigatus, the transcription factor CrzA, which is responsive to calcium and calcineurin signaling, directly activates the expression of specific chitin synthase genes during the caspofungin paradoxical effect. nih.gov
The "paradoxical effect" is an in vitro phenomenon where some fungal strains exhibit renewed growth at high caspofungin concentrations that are well above the minimal inhibitory concentration (MIC). nih.govasm.org This effect is not typically associated with mutations in the FKS1 target gene but is strongly linked to the activation of cell wall salvage mechanisms, leading to a dramatic increase in chitin content. nih.govresearchgate.netasm.org Studies have shown that inhibiting chitin synthesis with compounds like nikkomycin (B1203212) Z can eliminate this paradoxical growth, confirming the central role of chitin in this form of tolerance. nih.govasm.org
Table 2: Impact of Caspofungin on Fungal Cell Wall Composition
| Fungal Species | Caspofungin Effect | Key Signaling Pathways Involved | Result |
|---|---|---|---|
| Candida albicans | Inhibition of β-1,3-glucan synthesis | Calcineurin, Protein Kinase C (PKC), HOG | Compensatory increase in chitin content, paradoxical growth. nih.gov |
| Candida tropicalis | Inhibition of β-1,3-glucan synthesis | Not specified | Compensatory increase in chitin content. nih.govcore.ac.uk |
| Candida parapsilosis | Inhibition of β-1,3-glucan synthesis | Not specified | Compensatory increase in chitin content. nih.govcore.ac.uk |
| Candida krusei | Inhibition of β-1,3-glucan synthesis | Not specified | Compensatory increase in chitin content. nih.govcore.ac.uk |
Evolutionary Dynamics of Caspofungin Resistance in Fungal Populations
The emergence and spread of caspofungin resistance within fungal populations is an evolutionary process driven by drug selection pressure. oup.com This is particularly relevant in clinical settings and within host reservoirs, such as the gastrointestinal tract, where fungi are exposed to antifungals. nih.govplos.org The evolution of resistance is not a single event but a dynamic process that can involve the sequential acquisition of different genetic and non-genetic adaptations. plos.orgnih.gov
Studies tracking the evolution of Candida glabrata in the gut of mice during caspofungin treatment have provided insights into these dynamics. nih.govplos.orgnih.gov The process often begins with the expansion of rare, pre-existing tolerant cells that can survive initial drug exposure, possibly through non-genetic mechanisms or heteroresistance—where a clonal population contains subpopulations with varying levels of drug susceptibility. nih.govmdpi.com This initial survival "buys time" for the subsequent selection of more stable, genetically encoded resistance mechanisms. mdpi.com
Genetic diversification occurs rapidly under caspofungin pressure, leading to the emergence of mutations that confer a fitness advantage. nih.govplos.org These mutations can occur in the drug's direct target. In Candida species, acquired resistance is most commonly associated with specific point mutations in "hot spot" regions of the FKS genes (FKS1 and FKS2), which encode subunits of the β-1,3-glucan synthase enzyme. nih.govasm.orgnih.gov These mutations reduce the sensitivity of the enzyme to caspofungin. nih.gov
However, the evolutionary pathway to resistance is not limited to target-site modifications. Non-drug target mutations also play a crucial role. nih.govplos.org For example, in C. glabrata, mutations have been identified in the FEN1 gene, which is involved in sphingolipid biosynthesis. nih.govplos.org These fen1 mutations were found to reduce caspofungin susceptibility by decreasing the binding of the drug to the plasma membrane. nih.gov This illustrates that multiple evolutionary routes can be taken to achieve resistance.
The model for the evolution of resistance suggests a stepwise progression:
Initial Expansion: Upon drug exposure, susceptible cells are killed, allowing rare tolerant cells to expand. nih.gov
Genetic Diversification: Within this expanding tolerant population, genetic mutations arise.
Selection and Fixation: Mutations that provide a significant fitness advantage in the presence of the drug, whether in FKS genes or other pathways, are selected for and become more prevalent in the population. plos.orgnih.gov
This dynamic interplay between initial tolerance and the subsequent acquisition of high-level resistance mutations underscores the complex evolutionary challenge posed by caspofungin use. mdpi.comasm.org
Preclinical Pharmacokinetic and Pharmacodynamic Research on Caspofungin
Disposition and Elimination Pathways
Preclinical studies in various animal models, including mice, rats, rabbits, and monkeys, have been instrumental in characterizing the disposition and elimination of caspofungin. These studies reveal that the drug's clearance from plasma is a slow process, with distribution into tissues being the predominant factor influencing its plasma pharmacokinetics, especially in the initial days after administration. nih.govnih.govasm.org
Distribution Patterns in Tissues
Following intravenous administration, caspofungin distributes widely into tissues. asm.orgresearchgate.net In rats, studies using radiolabelled caspofungin demonstrated high concentrations of radioactivity in the liver, kidney, lung, and spleen. asm.orgresearchgate.netoup.com Notably, the liver showed a prolonged uptake phase, with concentrations peaking at 24 hours post-dose, at which point it contained approximately 35% of the total administered dose. asm.orgresearchgate.netnih.gov Tissue distribution studies in mice also revealed higher exposure in the liver, kidney, and large intestine compared to plasma. researchgate.net Conversely, lower levels of exposure were observed in the heart, thigh, and brain. oup.comresearchgate.net The drug is cleared more slowly from all tissues than from plasma, indicating that equilibrium is not reached quickly. researchgate.net This extensive tissue distribution is a key feature of caspofungin's pharmacokinetic profile.
Table 1: Tissue Distribution of Caspofungin in Preclinical Models
| Animal Model | Tissues with High Concentrations | Tissues with Lower Concentrations | Reference |
|---|---|---|---|
| Rat | Liver, Kidney, Lung, Spleen | Brain | asm.org, researchgate.net, oup.com |
| Mouse | Liver, Kidney, Large Intestine | Heart, Thigh, Brain | researchgate.net |
Routes of Excretion (e.g., Renal Clearance as a Minor Pathway)
The excretion of caspofungin and its metabolites is a slow process, occurring through both renal and fecal routes. nih.govnih.govasm.org In studies with radiolabelled caspofungin in rats, rabbits, and monkeys, a significant percentage of the dose was recovered in both urine and feces over an extended period. nih.govasm.org In humans, approximately 75% of a radiolabeled dose was recovered over 27 days, with 41% in the urine and 34% in the feces. nih.goveuropa.eu
Renal clearance of the unchanged parent drug is a minor elimination pathway. asm.orgwikidoc.org In humans, only about 1.4% of the dose is excreted as intact caspofungin in the urine. asm.orgwikidoc.org The renal clearance rate is very low, approximately 0.15 ml/min. asm.orgfda.govwikidoc.org This suggests that there is likely net tubular reabsorption of the drug in the kidneys. asm.org The majority of the radioactivity excreted in the urine consists of various metabolites, with the polar metabolites M1 and M2 being the most prominent. nih.govnih.govasm.org The appearance of radioactivity in the feces suggests biliary excretion of caspofungin and/or its metabolites. fda.gov
Protein Binding Dynamics
Caspofungin is extensively bound to plasma proteins, primarily albumin. europa.euwikidoc.org Preclinical and clinical data indicate a high degree of protein binding, typically around 96-97%. oup.comresearchgate.netwikidoc.orgoup.com In mouse serum, protein binding was determined to be 96%. researchgate.net Despite this high level of protein binding, in vitro studies have shown that the presence of mouse or human serum does not significantly impact the susceptibility of Candida albicans to caspofungin. oup.com However, some research suggests that the antifungal activity of caspofungin against Aspergillus fumigatus may be enhanced in the presence of 5% human serum. oup.com
The unbound fraction of caspofungin in human plasma can vary, ranging from 3.5% in healthy individuals to 7.6% in patients with invasive candidiasis. europa.eu Two intermediate products from caspofungin's degradation can form irreversible covalent bonds with plasma proteins, contributing to a low level of permanent binding. europa.eueuropa.eu
Table 2: Protein Binding of Caspofungin
| Species | Extent of Protein Binding | Primary Binding Protein | Reference |
|---|---|---|---|
| Mouse | 96% | Not specified | researchgate.net |
| Human | ~97% | Albumin | europa.eu, oup.com, wikidoc.org |
Relationship between Pharmacokinetics and Antifungal Efficacy in Preclinical Models
Preclinical models of fungal infections have been crucial in establishing the relationship between caspofungin's pharmacokinetic (PK) parameters and its pharmacodynamic (PD) or antifungal efficacy. In a murine model of systemic candidiasis, the area under the concentration-time curve (AUC) to minimum inhibitory concentration (MIC) ratio (AUC/MIC) was identified as the key PK/PD parameter that predicts the efficacy of caspofungin. nih.govnih.gov This was determined through dose-fractionation studies where the total dose was administered as single or multiple divided doses over 96 hours, with the resulting fungal burden in the kidneys being similar regardless of the dosing schedule, indicating the importance of total drug exposure over time. nih.govnih.gov
Furthermore, studies in a murine model of systemic candidiasis have highlighted the significance of persistent drug concentrations in tissues for therapeutic success. nih.gov Even after serum concentrations of caspofungin dropped below the MIC for the infecting Candida albicans isolate, a significant reduction in fungal density in the kidneys was observed, demonstrating that therapeutic concentrations persist at the site of infection. nih.gov This prolonged tissue exposure contributes to the drug's post-antifungal effect. asm.org In a juvenile mouse model of CNS candidiasis, caspofungin demonstrated dose-dependent activity, and brain levels of the drug were found to be higher in infected animals compared to uninfected ones, suggesting better penetration in the presence of infection. asm.org For Aspergillus infections in a murine model, both the maximum concentration (Cmax)/minimum effective concentration (MEC) ratio and the AUC/MEC ratio have been linked to caspofungin's efficacy. sci-hub.se
Table 3: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters for Caspofungin Efficacy
| Infection Model | Key PK/PD Parameter | Finding | Reference |
|---|---|---|---|
| Murine Systemic Candidiasis | AUC/MIC | Predicts caspofungin efficacy. | nih.gov, nih.gov |
| Murine Invasive Aspergillosis | Cmax/MEC and AUC/MEC | Correlates with efficacy. | sci-hub.se |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Caspofungin Analogs
Design and Synthesis of Novel Echinocandin Derivatives
The core structure of Caspofungin, a cyclic hexapeptide with a lipophilic N-acyl side chain, offers multiple sites for chemical modification. The design and synthesis of novel echinocandin derivatives have primarily focused on alterations to this side chain, as well as modifications to the peptide backbone. These efforts aim to enhance antifungal potency, broaden the spectrum of activity, and improve physicochemical properties such as solubility and stability. nih.gov
One of the key strategies in the synthesis of new Caspofungin analogs involves the modification of the N-acyl side chain. The original dimethylmyristoyl side chain of Caspofungin is crucial for its activity, but researchers have explored a variety of other lipophilic groups to optimize its properties. For instance, the replacement of the linear fatty acid side chain has been a strategy to reduce hemolytic side effects observed with some earlier echinocandins. nih.gov The introduction of amino groups into the side chain of Caspofungin was a key modification that led to increased activity and solubility. nih.gov
A notable example of the successful design and synthesis of a novel echinocandin is the development of CD101 (rezafungin). This analog emerged from an iterative process of designing and screening derivatives of known echinocandin scaffolds. The synthetic modifications in CD101 resulted in a molecule with improved chemical stability and a significantly longer half-life compared to existing echinocandins. asm.orgnih.gov
Below is a table summarizing some of the key synthetic modifications and the resulting derivatives:
| Precursor/Analog | Key Synthetic Modification(s) | Resulting Derivative/Compound | Reference(s) |
| Pneumocandin B0 | Interconversion of hemiaminal to N-ethyl aminal; Reduction of hydroxyglutamine | Caspofungin | nih.gov |
| Echinocandin Scaffolds | Iterative design and screening of derivatives | CD101 (Rezafungin) | asm.org |
| Echinocandin B | Replacement of the linoleoyl side chain | Anidulafungin | nih.gov |
| Pneumocandin A0 | Modification of the side chain | Micafungin (B1204384) | nih.gov |
Identification of Molecular Features Influencing Antifungal Activity
The antifungal activity of Caspofungin and its analogs is intricately linked to specific molecular features of their structure. SAR studies have been pivotal in identifying these determinants, which primarily reside in the cyclic hexapeptide core and the lipophilic N-acyl side chain.
The cyclic hexapeptide core is a conserved feature among echinocandins and is essential for their mechanism of action, which involves the inhibition of β-(1,3)-D-glucan synthase. However, subtle changes to the amino acid residues within this core can have a significant impact on antifungal potency and spectrum. For example, specific hydroxylations on the proline and ornithine residues are known to be important for activity.
The development of CD101 has provided further insights into the molecular features that influence not only antifungal potency but also pharmacokinetic properties. The modifications in CD101 that led to its improved stability and longer half-life underscore the importance of designing analogs that are not only potent inhibitors of the target enzyme but also possess favorable drug-like properties. asm.orgnih.gov The in vitro activity of CD101 against various Candida and Aspergillus species was found to be comparable to other echinocandins, suggesting that its enhanced in vivo efficacy is a result of its improved pharmacokinetic profile. nih.gov
Key molecular features influencing the antifungal activity of Caspofungin analogs are summarized in the table below:
| Molecular Feature | Influence on Antifungal Activity | Reference(s) |
| Cyclic Hexapeptide Core | Essential for binding to β-(1,3)-D-glucan synthase. | nih.gov |
| - Hydroxylation of Proline and Ornithine | Important for maintaining the active conformation. | |
| N-Acyl Side Chain | Anchors the molecule to the fungal cell membrane. | nih.gov |
| - Lipophilicity | Optimal lipophilicity is required for potent activity. | |
| - Length and Branching | Influences the interaction with the cell membrane and target enzyme. | |
| - Presence of Amino Groups | Can enhance activity and solubility. | nih.gov |
| Overall Molecular Stability | Improved chemical stability can lead to a longer half-life and enhanced in vivo efficacy. | asm.orgnih.gov |
Computational Approaches in QSAR (e.g., Multiple Linear Regression, Artificial Neural Networks, Monte Carlo Methods)
Quantitative Structure-Activity Relationship (QSAR) studies employ computational and statistical methods to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in predicting the activity of novel compounds and in guiding the design of more potent analogs. For Caspofungin and its derivatives, various QSAR approaches have been utilized, including Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Monte Carlo methods.
A notable QSAR study on Caspofungin derivatives employed MLR, ANN, and Monte Carlo methods to investigate the relationship between their physicochemical and structural descriptors and their biological activity and lipophilicity. The results of this study indicated that combinations of these methods, such as a Genetic Algorithm with ANN (GA-ANN) and an Imperialist Competitive Algorithm with MLR (ICA-MLR), provided the best performance in terms of correlation coefficients (R²) and Root Mean Square Errors (RMSE).
The Monte Carlo method, in particular, was used to identify key molecular features that are important for the antifungal activity of Caspofungin derivatives. This method revealed that the presence of a double bond with branching, a six-membered ring, and the presence of nitrogen and oxygen atoms are positively correlated with activity. Conversely, the absence of halogens, sulfur, and phosphorus was also identified as an important factor. These findings provide a theoretical basis for the design of new Caspofungin analogs with potentially enhanced antifungal properties.
The use of Simplified Molecular Input-Line Entry System (SMILES)-based descriptors in Monte Carlo methods has proven to be a powerful tool in QSAR modeling. nih.gov This approach allows for the efficient encoding of molecular structures and the identification of structural fragments that contribute positively or negatively to the biological activity.
The table below summarizes the computational approaches used in QSAR studies of Caspofungin analogs and their key findings:
| Computational Method | Key Findings and Applications | Reference(s) |
| Multiple Linear Regression (MLR) | Used in combination with other methods (e.g., ICA-MLR) to develop predictive QSAR models for antifungal activity. | |
| Artificial Neural Networks (ANN) | Employed in combination with genetic algorithms (GA-ANN) to build robust QSAR models. | |
| Monte Carlo Methods | Identified key molecular features influencing antifungal activity, such as the presence of double bonds with branching, six-membered rings, and N and O atoms. Utilized SMILES-based descriptors. |
Advanced Analytical Methodologies for Caspofungin Quantification
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the determination of Caspofungin levels. The technique has been successfully coupled with sensitive detection methods like fluorescence and amperometric detection to quantify the compound in samples such as human plasma, serum, and microdialysates.
Fluorescence Detection: HPLC methods coupled with fluorescence detection (HPLC-FLD) are widely reported for Caspofungin analysis. nih.govnih.gov Typically, these methods involve reversed-phase chromatography. For instance, one method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and 0.1% trifluoroacetic acid. nih.govtandfonline.com Detection is achieved by setting the excitation and emission wavelengths at 224 nm and 304 nm, respectively. nih.govnih.gov Another established method employs a mobile phase of 20 mM phosphate (B84403) buffer (pH 2.5) and acetonitrile (65:35 v/v) with fluorescence detection at the same wavelengths. omicsonline.org These HPLC-FLD methods provide robust and reliable quantification for pharmacokinetic assessments.
Amperometric Detection: An HPLC method with amperometric detection has been developed for the quantitative determination of Caspofungin, particularly in human microdialysates. This technique involves isocratic separation on a cyanopropyl silica (B1680970) column with a mobile phase of acetonitrile and 0.05 M citrate (B86180) (33:67, v/v). The detection is carried out at an oxidation potential of +950 mV. This approach offers a sensitive alternative for specific sample types encountered in pharmacokinetic research.
Liquid Chromatography-Mass Spectrometry (LC/MS and LC/MS/MS) Techniques
Liquid chromatography coupled with mass spectrometry (LC/MS), and more commonly tandem mass spectrometry (LC/MS/MS), has become the preferred method for Caspofungin quantification due to its superior sensitivity and specificity. researchgate.netoup.com These methods are capable of measuring very low concentrations of the drug in complex biological matrices like plasma and dried blood spots (DBS). nih.govnih.gov
LC/MS/MS techniques typically employ a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. nih.govnih.gov The analysis is performed using selected reaction monitoring (SRM) to enhance selectivity. For Caspofungin, a common transition monitored is the doubly charged parent ion [M+2H]²⁺ at m/z 547.3 or 547.6 to a specific product ion. nih.govresearchgate.netnih.gov For example, one method monitors the transition m/z 547.6 → 538.7 for quantification. nih.gov Various internal standards, such as roxithromycin (B50055) or structurally similar compounds, are used to ensure accuracy, with their own specific mass transitions being monitored concurrently. nih.govnih.gov Chromatographic separation is often achieved using C8 or C18 analytical columns with gradient elution. nih.gov
Method Validation Parameters
All analytical methods for Caspofungin quantification undergo rigorous validation to ensure their reliability, following guidelines from regulatory bodies. Key validation parameters include sensitivity, linearity, accuracy, and precision. nih.govomicsonline.orgnih.gov
Sensitivity: The sensitivity of a method is determined by its lower limit of quantification (LLOQ). For HPLC-FLD methods, the LLOQ for Caspofungin in plasma is typically in the range of 10 to 25 ng/mL. nih.govresearchgate.net LC/MS/MS methods offer significantly higher sensitivity, with LLOQs reported as low as 0.04 to 0.2 µg/mL in plasma and dried blood spots. nih.govnih.gov A rapid LC/MS assay for use in human aqueous humor reported an LLOQ of 10 ng/ml. nih.gov
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For Caspofungin, calibration curves consistently demonstrate good linearity over the clinically relevant concentration ranges. For instance, an HPLC-FLD method showed linearity from 1.0 to 20 µg/mL omicsonline.org, while LC/MS/MS methods have shown linear ranges from 0.04 to 20 µg/mL and 0.2 to 20 µg/mL. nih.govnih.gov Correlation coefficients (r²) for these curves are typically greater than 0.99. nih.govomicsonline.org
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. For Caspofungin assays, both intra-day and inter-day accuracy and precision are assessed at multiple concentration levels (low, medium, and high). Accepted criteria are typically within ±15% (or ±20% at the LLOQ). Studies consistently report accuracy and precision values within these acceptable limits for both HPLC and LC/MS/MS methods. nih.govomicsonline.orgnih.gov
| Method Type | Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias or % Nominal) | Reference |
| HPLC-FLD | Human Plasma | 1.0 - 20 | 1.0 | 1.6 - 5.9 | 1.8 - 3.9 | -4.7 to 4.8% | omicsonline.org |
| HPLC-Amperometric | Microdialysate | Not Specified | 0.07 | <11 | <11 | <11% | |
| LC/MS/MS | Human Plasma | 0.04 - 20 | 0.04 | 7.9 ± 3.2 | 6.3 ± 1.8 | 96.1 ± 2.2% to 102.5 ± 2.4% | nih.gov |
| LC/MS/MS | Dried Blood Spots | 0.2 - 20 | 0.2 | Within acceptable limits | Within acceptable limits | Within acceptable limits | nih.gov |
| LC/MS | Aqueous Humor | 0.01 - 5 | 0.01 | <6 | <6 | <11% | nih.gov |
Table 1: Summary of Validation Parameters for Various Caspofungin Quantification Methods.
Sample Preparation Strategies for Biological Matrices
The choice of sample preparation strategy is critical for removing interfering substances from the biological matrix and concentrating the analyte before analysis. Common techniques for Caspofungin include dilution, liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. tandfonline.comomicsonline.orgnih.gov
Dilution: For simpler matrices or when using highly sensitive LC/MS methods, a simple dilution may be sufficient. For example, a method for quantifying Caspofungin in aqueous humor involved a straightforward dilution with acetonitrile to prevent nonspecific adsorption and prepare the sample for injection. nih.gov
Liquid-Liquid Extraction (LLE): LLE is a sample preparation technique that separates compounds based on their relative solubilities in two different immiscible liquids. For Caspofungin in plasma, an LLE procedure may involve adding ice-cold acetonitrile to the plasma sample, vortexing, and centrifuging. The resulting supernatant is then evaporated to dryness and the residue is reconstituted in a suitable buffer before injection into the HPLC system. omicsonline.org
Solid-Phase Extraction (SPE): SPE is a highly effective and common technique for cleaning up complex samples like plasma. tandfonline.com In a typical SPE procedure for Caspofungin, a plasma sample is loaded onto a conditioned SPE cartridge (e.g., C8 stationary phase). tandfonline.comtandfonline.com Interfering components are washed away, and then Caspofungin is eluted with a specific solvent mixture. tandfonline.com This technique can be automated using 96-well plates to increase throughput. tandfonline.com The extraction recovery for Caspofungin using SPE is generally high and reproducible.
Synergistic Antifungal Interactions of Caspofungin in Preclinical Models
Combinatorial Effects with Azole Antifungals (e.g., Fluconazole (B54011), Voriconazole (B182144), Posaconazole (B62084), Isavuconazole)
The combination of caspofungin with various azole antifungals has demonstrated synergistic or additive effects against a range of fungal pathogens, particularly Candida and Aspergillus species.
Fluconazole: In combination with caspofungin, synergistic effects have been observed against Candida species. One study evaluating 28 Candida isolates, including 15 C. glabrata (12 with FKS mutations), found that the combination of caspofungin and fluconazole showed synergy against 43% of isolates at 24 hours and 57% at 48 hours using the direct cover Etest method. nih.gov The MIC/MIC Etest method showed synergy against 39% of isolates at 24 hours and 57% at 48 hours. nih.gov For C. glabrata specifically, the synergy was even more pronounced, with 73% of isolates showing synergy at both 24 and 48 hours by both methods. nih.gov However, some studies have reported indifference in time-kill studies against various Candida species. oup.com In a murine model of candidiasis, the addition of caspofungin to fluconazole did not demonstrate in vivo synergistic antifungal activity. plos.org
Voriconazole: The combination of caspofungin and voriconazole has shown promise, particularly against Aspergillus fumigatus and Candida species. In an in vitro study with 48 clinical Aspergillus isolates, synergy (defined as a Fractional Inhibitory Concentration [FIC] index of <1) was detected in 87.5% of interactions. nih.gov In a guinea pig model of invasive aspergillosis, combination therapy with caspofungin and voriconazole was significantly more effective in reducing the fungal burden in various organs compared to monotherapy. asm.org Another study in a guinea pig model found that the combination therapy significantly prolonged survival and reduced kidney fungal burdens compared to the control group. nih.govasm.org For Candida species, a study showed synergy for caspofungin-voriconazole against 43% of isolates at 24 hours and 57% at 48 hours by the direct cover method. nih.gov The MIC/MIC method showed synergy against 43% and 61% of isolates at 24 and 48 hours, respectively. nih.gov Against C. glabrata, the combination was synergistic against 67% of isolates at 24 hours and 87% at 48 hours by the direct cover method. nih.gov
Posaconazole: Studies have demonstrated synergistic interactions between caspofungin and posaconazole against both drug-susceptible and resistant Candida albicans strains, both in vitro and in vivo. plos.org This combination has also been shown to be effective against C. glabrata and A. fumigatus in preclinical models. plos.org Against Candida auris, a multidrug-resistant pathogen, the combination of caspofungin and posaconazole has shown significant synergy, especially against biofilms. nih.govnih.gov For planktonic C. auris cells, the combination resulted in a 4- to 256-fold decrease in the planktonic minimum inhibitory concentrations (pMICs) for caspofungin and a 2- to 512-fold decrease for posaconazole compared to the agents alone. nih.govnih.gov
Isavuconazole (B1672201): The combination of caspofungin and isavuconazole has been evaluated against Candida auris. In a study with 23 C. auris isolates, the combination showed a 2- to 128-fold decrease in the median pMICs for caspofungin and a 2- to 256-fold decrease for isavuconazole. nih.gov Synergy was observed in 14 of the 23 planktonic isolates. nih.gov Against biofilms of 14 biofilm-forming isolates, the combination resulted in a 0- to 128-fold decrease in sessile MICs (sMICs) for caspofungin and a 0- to 512-fold decrease for isavuconazole, with synergistic interactions in 12 of the 14 isolates. nih.gov
| Azole Antifungal | Fungal Species | Model | Key Findings | Citation |
|---|---|---|---|---|
| Fluconazole | Candida spp. | In vitro (Etest) | Synergy against 57% of isolates at 48 hours. | nih.gov |
| Voriconazole | Aspergillus spp. | In vitro | Synergy in 87.5% of interactions. | nih.gov |
| Voriconazole | A. fumigatus | In vivo (Guinea Pig) | Significantly reduced fungal burden in organs compared to monotherapy. | asm.org |
| Posaconazole | C. albicans | In vitro & In vivo | Synergistic activity against drug-susceptible and resistant strains. | plos.org |
| Posaconazole | C. auris | In vitro | Significant synergy, especially against biofilms. | nih.govnih.gov |
| Isavuconazole | C. auris | In vitro | Synergy in 14 of 23 planktonic isolates and 12 of 14 sessile isolates. | nih.gov |
Combinatorial Effects with Polyene Antifungals (e.g., Amphotericin B)
The combination of caspofungin with amphotericin B has been investigated against various fungi, with studies generally showing synergistic or additive effects and a lack of antagonism.
In vitro studies have demonstrated that the combination of caspofungin and amphotericin B is synergistic or synergistic to additive for at least half of the isolates of Aspergillus and Fusarium species tested. asm.orgnih.govmetu.edu.tr Importantly, no antagonism was observed in these studies. asm.orgnih.govmetu.edu.tr The mechanism of this synergy is thought to be related to caspofungin's effect on the fungal cell wall, which may allow for enhanced penetration of amphotericin B to its target in the cell membrane. nih.gov For Candida albicans growing in biofilms, the combination of amphotericin B and caspofungin has been shown to be additive. oup.com In a retrospective study of patients with rhino-orbital-cerebral mucormycosis (ROCM), combination therapy with a polyene and caspofungin was associated with significantly improved outcomes compared to polyene monotherapy. nih.govnih.gov
| Polyene Antifungal | Fungal Species | Model | Key Findings | Citation |
|---|---|---|---|---|
| Amphotericin B | Aspergillus spp. | In vitro | Synergistic or synergistic to additive for over half of the isolates. | asm.orgnih.govmetu.edu.tr |
| Amphotericin B | Fusarium spp. | In vitro | Synergistic or synergistic to additive for over half of the isolates. | asm.orgnih.govmetu.edu.tr |
| Amphotericin B | C. albicans (biofilm) | In vitro | Additive effect. | oup.com |
| Polyene | Mucorales (ROCM) | Clinical (retrospective) | Improved outcomes with combination therapy compared to monotherapy. | nih.govnih.gov |
Molecular Basis of Synergism
The synergistic interactions of caspofungin with other antifungals are rooted in their complementary mechanisms of action, primarily targeting the fungal cell wall and cell membrane.
Caspofungin inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. nih.gov This disruption of the cell wall's structural integrity is believed to facilitate the entry of other antifungal agents, such as azoles and polyenes, into the fungal cell, allowing them to reach their respective targets more effectively. nih.gov For instance, the weakening of the cell wall by caspofungin may enhance the penetration of amphotericin B to the cell membrane, where it exerts its antifungal activity. nih.gov
Fungal biofilms present a significant therapeutic challenge due to their inherent resistance to many antifungal agents. Caspofungin has demonstrated potent activity against Candida albicans biofilms. asm.orgasm.org The combination of caspofungin with other antifungals, such as posaconazole and isavuconazole, has shown strong synergistic effects against biofilms of multidrug-resistant fungi like Candida auris. nih.govnih.govnih.gov Caspofungin's ability to disrupt the extracellular matrix of biofilms, which is rich in β-1,3-glucan, can lead to increased susceptibility to other antifungals. nih.gov
Metacaspases are caspase-like proteases found in plants, protists, and fungi that are involved in programmed cell death (apoptosis). mdpi.com Some studies suggest that certain antifungal agents can induce apoptosis in fungi. For example, micafungin (B1204384), another echinocandin, has been shown to induce a metacaspase-dependent apoptotic process in Candida biofilms. nih.gov While direct evidence for caspofungin-induced metacaspase activation in the context of synergistic interactions is still emerging, it is plausible that the cellular stress caused by the combination of caspofungin and another antifungal could trigger apoptotic pathways, contributing to the enhanced fungicidal effect.
Future Directions in Caspofungin Research
Exploration of Novel Mechanisms of Action beyond β-(1,3)-D-Glucan Synthase
Caspofungin's primary and well-established mechanism of action is the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex, a critical component for maintaining the integrity of the fungal cell wall. patsnap.comdrugbank.comoup.com This enzyme's catalytic subunit, Fks1p, is the specific target, and its inhibition leads to a fungistatic effect against Aspergillus species and fungicidal activity against most Candida species. patsnap.comnih.gov As β-(1,3)-D-glucan is absent in mammalian cells, this targeted action provides a high degree of selective toxicity. patsnap.com
It has also been noted that by weakening the fungal cell wall, caspofungin may facilitate the entry of other antifungal agents, suggesting a potential synergistic mechanism when used in combination therapies. oup.com However, direct antifungal mechanisms of action beyond the inhibition of glucan synthesis have not yet been definitively identified. Future research will likely continue to probe for additional direct or indirect effects of caspofungin on both fungal and host cells to gain a more complete understanding of its therapeutic actions.
Development of Strategies to Overcome and Prevent Resistance
The emergence of resistance to caspofungin, though still relatively uncommon, is a growing concern in clinical settings. The primary mechanism of acquired resistance involves mutations in the FKS genes (FKS1 and FKS2), which encode the target enzyme, β-(1,3)-D-glucan synthase. patsnap.comasm.org These mutations, particularly in specific "hot spot" regions, can reduce the binding affinity of caspofungin to the enzyme, thereby diminishing its inhibitory effect. asm.orgnih.gov
To counter this, a key area of research is the development of combination therapies. Studies have shown that combining caspofungin with other antimicrobial agents can have a synergistic effect. For example, the combination of caspofungin with trimethoprim-sulfamethoxazole has shown promise in treating Pneumocystis pneumonia. hofstra.eduasm.orghofstra.edu Another innovative approach involves the use of chitosan (B1678972), a natural biopolymer, which has been demonstrated to enhance the efficacy of caspofungin against resistant Candida species. nih.govresearchgate.net The antifungal properties of chitosan appear to mitigate the Fks1-mediated resistance, suggesting a potential for repurposing caspofungin in combination with such agents. nih.govresearchgate.net
Further strategies are focused on understanding and circumventing the cellular changes that lead to resistance. For instance, some studies are investigating the potential of targeting the fungal stress response pathways that are activated upon treatment with caspofungin. By inhibiting these compensatory mechanisms, it may be possible to restore the susceptibility of resistant strains.
Below is a table summarizing some of the mutations in the FKS gene associated with caspofungin resistance and the corresponding amino acid substitutions.
| Gene | Mutation | Amino Acid Substitution |
| FKS1 | S645P | Serine to Proline |
| FKS1 | S645F | Serine to Phenylalanine |
| FKS1 | S645Y | Serine to Tyrosine |
| FKS1 | F641S | Phenylalanine to Serine |
| FKS2 | F659V | Phenylalanine to Valine |
Investigation of Fungal Stress Responses and Drug Tolerance
Fungi have evolved sophisticated stress response mechanisms that can lead to drug tolerance, a phenomenon where the organism can survive in the presence of an antifungal agent without being truly resistant. A notable example is the "paradoxical effect" observed with caspofungin, particularly in Aspergillus fumigatus. nih.gov This effect is characterized by the continued growth of the fungus at high concentrations of caspofungin, above the minimal inhibitory concentration (MIC). nih.gov Research has shown that this paradoxical growth is associated with fungicidal hyphal tip lysis coupled with a regenerative intrahyphal growth. nih.gov
A key compensatory mechanism that fungi employ in response to the inhibition of β-(1,3)-D-glucan synthesis is the upregulation of chitin (B13524) synthesis. nih.gov Chitin is another essential structural polysaccharide in the fungal cell wall. By increasing chitin production, the fungus can partially compensate for the weakened glucan layer, thereby maintaining some level of cell wall integrity and promoting survival. nih.gov This rapid shift in the key polymer of the cell wall is a critical aspect of the paradoxical growth phenomenon. nih.gov
Understanding these stress responses is crucial for developing strategies to enhance the efficacy of caspofungin. Future research in this area will likely focus on identifying the signaling pathways that regulate these compensatory mechanisms. By targeting these pathways with adjunctive therapies, it may be possible to prevent the development of drug tolerance and improve clinical outcomes.
Advanced Preclinical Models for Efficacy and Resistance Studies
The development and evaluation of new antifungal strategies rely heavily on robust preclinical models that can accurately mimic human infections. Murine models of invasive fungal infections, such as systemic candidiasis and invasive aspergillosis, have been instrumental in studying the pharmacodynamics and efficacy of caspofungin. researchgate.netresearchgate.net These models allow for the investigation of drug activity in a complex biological system and have been crucial in defining the pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with treatment success. researchgate.net
To enhance the utility of these animal models, researchers are increasingly employing advanced techniques for assessing fungal burden. Quantitative polymerase chain reaction (qPCR) assays, for example, offer a more sensitive and rapid method for quantifying fungal DNA in tissues compared to traditional colony-forming unit (CFU) counting. researchgate.net This allows for a more precise evaluation of the antifungal effect of caspofungin.
In addition to animal models, in vitro systems continue to play a vital role. For instance, Saccharomyces cerevisiae has been used as a model organism to study resistance mutations from less tractable fungi like Pneumocystis jirovecii. asm.org By introducing the gsc1 gene (an FKS homolog) from P. jirovecii into S. cerevisiae, researchers can assess the impact of specific mutations on caspofungin susceptibility in a more controlled environment. asm.org Future advancements in preclinical models may include the development of more sophisticated in vitro biofilm models and the use of advanced imaging techniques to visualize fungal infections and drug distribution in real-time within a living host.
Innovation in Echinocandin Drug Delivery Research
A significant limitation of caspofungin is its poor oral bioavailability, necessitating intravenous administration. litfl.com This can be inconvenient for long-term therapy and may not be suitable for all patient populations. Consequently, a major focus of ongoing research is the development of innovative drug delivery systems to improve the therapeutic profile of echinocandins like caspofungin.
Nanotechnology-based approaches are showing considerable promise in this area. mdpi.commdpi.com Liposomes, which are nano-sized vesicles composed of a lipid bilayer, are being explored as carriers for caspofungin. researchgate.netnih.gov A recent study focused on the development of a novel liposomal formulation of caspofungin for ocular delivery. nih.gov This formulation was designed to enhance corneal penetration, which could improve the treatment of fungal keratitis. nih.gov The use of nanoparticles can also help to overcome some mechanisms of drug resistance by facilitating the fusion of the drug carrier with the fungal cell membrane, thereby delivering a higher concentration of the drug directly into the cell. mdpi.com
Other nanoparticle systems, such as polymeric nanoparticles and dendrimers, are also being investigated for their potential to improve the solubility, stability, and targeted delivery of antifungal drugs. mdpi.commdpi.com These advanced delivery systems could potentially lead to the development of new formulations of caspofungin with improved efficacy, reduced side effects, and more convenient routes of administration.
Biosynthetic Pathway Engineering for Improved Caspofungin Production and Derivatization
Caspofungin is a semi-synthetic derivative of pneumocandin B0, a natural product of the fungus Glarea lozoyensis. asm.orgelsevierpure.comnih.govresearchgate.net The industrial production of pneumocandin B0 has historically been challenging due to it being a minor fermentation product compared to the more abundant pneumocandin A0. nih.gov However, recent advances in biosynthetic pathway engineering have provided a more rational approach to improving production.
Researchers have successfully engineered G. lozoyensis to exclusively produce pneumocandin B0. asm.orgnih.govresearchgate.net This was achieved through the targeted disruption of the GLOXY4 gene, which encodes an oxygenase responsible for a key step in the biosynthesis of pneumocandin A0. nih.govresearchgate.net By knocking out this gene, the metabolic flux is redirected towards the production of pneumocandin B0, significantly simplifying the downstream purification process. nih.govresearchgate.net
Q & A
Q. What is the mechanism of action of caspofungin, and how does it influence experimental design in antifungal studies?
Caspofungin inhibits β-1,3-glucan synthesis, a critical component of fungal cell walls, leading to osmotic instability and cell lysis . Researchers should incorporate assays measuring glucan synthase activity or cell wall integrity (e.g., chitin staining) in experimental designs. For in vitro studies, use standardized broth microdilution methods (NCCLS/CLSI guidelines) to ensure reproducibility .
Q. How do methodological variations impact in vitro susceptibility testing results for caspofungin?
Minimum inhibitory concentration (MIC) values for caspofungin vary across fungal species due to differences in testing protocols (e.g., incubation time, media composition). For Aspergillus, MICs range from 16 µg/mL to >64 µg/mL under NCCLS-recommended conditions. Researchers must document assay parameters and validate results with reference strains to minimize variability .
Q. What clinical trial designs have demonstrated caspofungin’s efficacy in invasive candidiasis?
Double-blind, randomized trials comparing caspofungin (70 mg loading dose, 50 mg/day maintenance) with amphotericin B (0.6–1.0 mg/kg/day) showed equivalent efficacy (73.4% vs. 61.7% success rates) in modified intent-to-treat analyses. Stratification by APACHE II scores and neutropenia status is critical for subgroup comparisons .
Advanced Research Questions
Q. How does caspofungin’s paradoxical effect (reduced efficacy at high concentrations) occur, and how can it be experimentally modeled?
At supratherapeutic concentrations, caspofungin triggers compensatory chitin synthesis (up to 898% increase) in Candida species, enabling cell wall adaptation. To study this, use time-kill curves or transcriptional profiling (e.g., RNA-seq) to monitor chitin synthase (CHS) gene expression under escalating drug pressures .
Q. What signaling pathways mediate Aspergillus fumigatus adaptation to caspofungin?
Network modeling reveals that caspofungin activates the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways. Knockout strains of MAPK genes (e.g., mpkA) or pharmacological inhibition of these pathways can enhance caspofungin’s efficacy. RNA-seq data (GSE55743) provide transcriptional evidence of pathway crosstalk .
Q. How does caspofungin’s tissue distribution influence pharmacokinetic modeling in preclinical studies?
Radiolabeled ([³H]) caspofungin studies in rats show peak liver uptake (35% of dose at 24 hours) and prolonged tissue retention (terminal half-life: 14.6 days). Researchers should use compartmental models to account for distribution-controlled clearance and adjust dosing intervals in immunocompromised models .
Q. What experimental approaches validate synergism between caspofungin and other antifungals?
Checkerboard assays (FICI ≤0.5) and in vivo murine models demonstrate additive/synergistic effects with azoles (e.g., voriconazole) or polyenes (e.g., amphotericin B). For biofilm studies, use microtiter plate assays with crystal violet staining to quantify biomass reduction under combination therapy .
Q. What molecular mechanisms underlie caspofungin resistance in Candida auris?
Experimental evolution under caspofungin pressure selects for mutations in FKS1 (glucan synthase target) or overexpression of ABC transporters (e.g., CDR2). MIC-50 assays and whole-genome sequencing of evolved strains can identify resistance markers .
Q. How should researchers address limitations in subgroup analyses of caspofungin clinical trials?
Small sample sizes (e.g., n=9 in combination therapy subgroups) reduce statistical power. Use propensity score matching or Bayesian hierarchical models to adjust for confounding variables (e.g., undiagnosed bacterial co-infections) .
Q. Why do in vivo efficacy outcomes (e.g., survival) sometimes contradict in vitro susceptibility data?
Discrepancies arise from host-pathogen interactions (e.g., immune cell activity) or measurement biases (e.g., colony-forming unit counts in tissues). Prioritize survival endpoints and adjunct biomarkers (e.g., serum galactomannan for aspergillosis) in animal models .
Methodological Considerations
- Analytical Validation : Use LC-QTOF-MS to identify caspofungin impurities (e.g., m/z 77.071) and ensure batch consistency in preclinical studies .
- RNA-Seq Workflow : Reference GEO datasets (e.g., GSE55743) for pathway analysis and validate findings with qRT-PCR or CRISPR-Cas9 knockouts .
- Clinical Data Harmonization : Apply EORTC/MSG consensus criteria for invasive fungal disease definitions in trial enrollment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
